Compound Description: This compound is primarily investigated for its supramolecular assembly and crystal structure, particularly how hydrogen bonding leads to chain formation within the crystal lattice. [] There is no mention of specific biological activity for this compound within the provided abstract.
Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] This compound has shown promising antitumor activity, especially in combination with EGFR inhibitors, and has good preclinical pharmacokinetics.
Compound Description: D-24851 is a potent tubulin polymerization inhibitor currently under preclinical development. [] Its structure has been meticulously characterized using NMR spectroscopy and X-ray crystallography.
Compound Description: Epirimil demonstrates promising anticonvulsant activity with low toxicity in preclinical studies. [] Its mechanism of action may involve interactions with various anticonvulsant biotargets.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds are potent inhibitors of tubulin polymerization and exhibit effective antiproliferative activities against various cancer cell lines. [] One notable compound in this series, 7d, showed potent activity against HeLa, MCF-7, and HT-29 cancer cell lines and induced apoptosis in a dose-dependent manner.
Compound Description: This series of thienopyrimidine derivatives showed promising antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. [] Docking studies suggest their potential mechanism of action might involve binding to the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD).
Compound Description: This compound is primarily studied for its conformational preferences influenced by an intramolecular C—H⋯O hydrogen bond. [] No specific biological activity is mentioned in the abstract.
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] It has demonstrated significant antitumor activity in preclinical models, particularly against bladder cancer xenografts overexpressing wild-type FGFR3.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Compound Description: This series of compounds are potent cyclin-dependent kinase 2 (CDK2) inhibitors. [] They exhibit sub-micromolar antiproliferative activity against various cancer cell lines. Notably, compound 15 within this series displayed strong CDK2 inhibition and significant antiproliferative effects.
Compound Description: This series of compounds, incorporating isonicotinohydrazide and a pyrimidine ring, were synthesized and evaluated for antitubercular, antimalarial, and antiprotozoal activities. [] The study aimed to explore the synergistic effects of combining these pharmacophores.
Compound Description: These derivatives are novel inhibitors of human respiratory syncytial virus (RSV) replication in vitro. [] They exhibit different mechanisms of action: 4-49 C inhibits membrane fusion, while 1-HB-63 targets RSV genome replication/transcription.
Compound Description: This series of compounds was synthesized and evaluated for their bactericidal activity, specifically against crop diseases. [] The introduction of fluorine into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold was explored to enhance activity.
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, causing relaxation in ovine pulmonary artery. [] It appears to exert its effects through both sGC activation and stimulation of the sodium pump.
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It exhibits potent inhibition of leukotriene synthesis both in vitro and in vivo and has shown efficacy in preclinical models of asthma.
Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. [] Its presence in the drug substance is undesirable due to potential safety concerns.
Compound Description: The research focuses on the crystal structure, Hirshfeld surface analysis, and DFT calculations of this compound, providing insights into its intermolecular interactions and electronic properties. [] No specific biological activity is mentioned.
Compound Description: This compound's crystal structure has been elucidated, revealing a 1:1 ethanol solvate. [] The arrangement of its ring systems and hydrogen bonding patterns are discussed. No biological activity is mentioned.
Compound Description: Acrizanib is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor specifically designed for topical ocular delivery. [] It has shown promising therapeutic potential for treating neovascular age-related macular degeneration.
Compound Description: This compound's crystal structure has been determined, revealing its conformational features and intermolecular interactions. [] No biological activity is mentioned.
Compound Description: The crystal structure of this compound is reported, providing details about its molecular geometry and packing. [] No biological activity or other chemical properties are discussed.
Compound Description: This compound belongs to a series of thiazole derivatives containing an indole moiety and an azetidine ring, synthesized and evaluated for their antimicrobial activity. [] Their structures were confirmed by spectroscopic methods, and their antimicrobial activity was assessed using the agar disc diffusion method.
[CuLCl2] Where L = 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine
Compound Description: This is a copper (II) complex synthesized with a pyrimidine-based ligand (L). [] The complex adopts a distorted square-pyramidal geometry, and its crystal structure reveals the formation of dinuclear units linked by Cu···Cl contacts.
Compound Description: This compound is a potent inhibitor of tryptase, a serine protease found in mast cells. [] It is under investigation for its potential therapeutic use in treating physiological conditions associated with tryptase activity.
Compound Description: This research focuses on synthesizing various heterocyclic compounds derived from 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl acetic acid. [] These derivatives were synthesized through a series of reactions involving isatin-N-acetyl chloride.
Compound Description: This compound is a novel EGFR modulator with potential applications in cancer treatment. [] It exhibits inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.
4-(1H-Indol-3-yl)-2,6-bis(pyrazin-2-yl)pyridine
Compound Description: This compound's crystal structure is described, highlighting its planar conformation and intermolecular hydrogen bonding network. [] No specific biological activity is mentioned for this compound.
Compound Description: This compound is being investigated for its potential in combination therapy for cancer treatment. [] The research focuses on exploring its synergistic effects when combined with other anti-cancer agents or radiation therapy.
Compound Description: This series of compounds represents potent and selective adenosine A2A receptor antagonists. [] They show promising therapeutic potential for treating Parkinson's disease, demonstrating excellent efficacy in preclinical models of the disease.
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and anti-inflammatory activities. [] They exhibited potent radical scavenging activity and inhibitory effects against soybean lipoxygenase (LOX).
Compound Description: This research focuses solely on reporting the crystal structure of this compound, elucidated using single-crystal X-ray diffraction analysis. [] No information on its biological activity or other chemical properties is provided.
Compound Description: The crystal structure of this compound is described, highlighting its molecular conformation and hydrogen bonding patterns. [] No biological activity or other chemical properties are discussed.
Compound Description: This series of compounds, derived from N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, are potent and selective dopamine D2 and D3 receptor ligands. [] They hold potential for treating Parkinson's disease due to their ability to modulate dopaminergic signaling.
Compound Description: This compound is a potent and selective inhibitor of human neuronal nitric oxide synthase (nNOS). [] It exhibits good selectivity over other NOS isoforms and shows promise as a potential therapeutic agent for pain management.
Compound Description: LY315920/S-5920 is a potent and selective secretory phospholipase A2 (sPLA2) inhibitor, representing a novel class of anti-inflammatory agents (SPIs). [] It exhibits inhibitory activity against various inflammatory mediators and is under clinical evaluation for its therapeutic potential in inflammatory diseases.
Compound Description: This compound has been analyzed using vibrational spectroscopic techniques and quantum chemical calculations to understand its structural and electronic properties. [] No specific biological activity is discussed.
Compound Description: N3MP2MA has undergone FTIR and FT Raman vibrational analysis along with quantum chemical calculations to determine its structural and electronic properties. [] The research focused on analyzing its vibrational modes and electronic structure.
Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide discovered through optimization efforts around tebufenpyrad. [] It displays superior fungicidal activity against Puccinia sorghi and Erysiphe graminis compared to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. Moreover, it exhibits low toxicity to rats, making it a promising candidate for fungicide development.
Compound Description: This compound has been synthesized and characterized by X-ray crystallography. [] It demonstrates promising antitumor activity, specifically against the HeLa cell line, as determined by preliminary biological tests.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.